molecular formula C24H42O21 B013520 Cellotetraose CAS No. 38819-01-1

Cellotetraose

Cat. No.: B013520
CAS No.: 38819-01-1
M. Wt: 666.6 g/mol
InChI Key: UYQJCPNSAVWAFU-ZEUIETHYSA-N
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Mechanism of Action

Target of Action

Cellotetraose, also known as beta-D-Glcp-(1->4)-beta-D-Glcp-(1->4)-beta-D-Glcp-(1->4)-D-Glcp, primarily targets the enzyme Cellulose 1,4-beta-cellobiosidase . This enzyme, found in organisms like Clostridium thermocellum, plays a crucial role in the degradation of cellulose .

Mode of Action

This compound interacts with its target enzyme, Cellulose 1,4-beta-cellobiosidase, to facilitate the hydrolysis of cellulose . The enzyme is an endo-acting cellulase that displays a single displacement mechanism and acts in synergy with other enzymes like Cel48S, a major cellulosomal exo-cellulase . The crystal structure of the enzyme in complex with two cellotriose molecules suggests that the enzyme may target the interface between crystalline and disordered regions of cellulose .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in cellulose degradation . In anaerobic cellulolytic microorganisms, cellulolysis results in the action of several cellulases that release cellobiose and longer cellodextrins, which are then imported and further degraded in the cytosol to fuel the cells .

Result of Action

The action of this compound results in the degradation of cellulose, a process that is essential for various microorganisms to derive energy . It has been suggested that by generating this compound as the major product from cellulose, organisms like C. thermocellum minimize the utilization of ATP during the import of glucose units .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cellulose in the environment can induce the production of enzymes involved in its degradation . .

Biochemical Analysis

Biochemical Properties

Cellotetraose interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for enzymes like cellobiose 2-epimerase (CE), which reversibly epimerizes the reducing end D-glucose residue of β- (1→4)-linked disaccharides to D-mannose residue . Moreover, it is used by cellulosic bacteria as a source of energy .

Cellular Effects

This compound influences various types of cells and cellular processes. For instance, it has been shown to induce the production of cellulase-degrading enzymes in the fungus Fusarium oxysporum f. sp. lycopersici . This suggests that this compound can influence gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes like cellobiose 2-epimerase. This enzyme shares a catalytic machinery with monosaccharide isomerases and epimerases, having an (α/α)6-barrel catalytic domain . The enzyme’s action on this compound can result in changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to induce the transcription of certain genes in Fusarium oxysporum f. sp. lycopersici, with the highest levels of transcripts observed in the presence of this compound .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of similar compounds can vary with different dosages

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is a substrate for the enzyme cellobiose 2-epimerase, which is involved in the metabolism of various carbohydrates .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transport systems. For instance, the fungus Neurospora crassa relies on a high-affinity cellodextrin transport system for rapid growth on cellulose .

Properties

CAS No.

38819-01-1

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

IUPAC Name

(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1

InChI Key

UYQJCPNSAVWAFU-ZEUIETHYSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O

physical_description

Beige powder;  [Sigma-Aldrich MSDS]

Synonyms

O-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose;  (Glc1-b-4)3-D-Glc; 

Origin of Product

United States
Customer
Q & A

A: Cellotetraose interacts with several enzymes involved in cellulose degradation, particularly cellobiohydrolases (CBHs) [], endoglucanases [], and β-glucosidases [].

A: Cellobiohydrolases, such as Humicola insolens Cel6A (CBH II), exhibit a processive mode of action, sequentially cleaving cellobiose units from the non-reducing end of this compound and longer cello-oligosaccharides [, ]. Conversely, endoglucanases, like those found in Bacillus circulans and Fusarium lini, cleave internal glycosidic linkages within this compound, yielding shorter cello-oligosaccharides like cellobiose and cellotriose [, ].

A: β-glucosidases, such as BGlu1 from rice, hydrolyze the β-1,4-glycosidic bond at the reducing end of this compound, ultimately releasing glucose monomers [, ].

A: Yes, studies on a Streptomyces species demonstrated that this compound, along with cellotriose, can specifically induce the production of cellulolytic enzymes, including endoglucanase and β-glucosidase [].

ANone: this compound has the molecular formula C24H42O21 and a molecular weight of 666.58 g/mol.

A: The crystal structure of this compound hemihydrate exhibits a similar molecular packing arrangement as cellulose II, with two antiparallel molecules present within the unit cell []. This similarity suggests that this compound can serve as a valuable model for understanding the complex structure of cellulose II.

A: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, COSY, HSQC, HMBC, and HMQC-TOCSY, is widely employed for characterizing this compound and other cello-oligosaccharides [, , ]. Additionally, X-ray photoelectron spectroscopy (XPS) can provide insights into the binding energies of carbon atoms within the this compound molecule [].

A: this compound exhibits good solubility and stability in aqueous solutions, making it amenable to various biochemical and biophysical studies [].

A: Molecular dynamics simulations of this compound, cellopentaose, and cellohexaose in aqueous solutions indicate that the aggregation state and stability of these oligosaccharides increase with increasing DP []. The presence of more intermolecular hydrogen bonds in longer cello-oligosaccharides contributes to their enhanced stability.

A: Yes, this compound can undergo oxidative degradation in the presence of hydrogen peroxide, yielding shorter cello-oligosaccharides, glucose, and other oxidized products [, ]. The degradation rate is temperature-dependent and follows pseudo-first-order kinetics.

A: Yes, this compound serves as a valuable substrate for studying the catalytic activity and specificity of various cellulolytic enzymes, including endoglucanases, cellobiohydrolases, and β-glucosidases [, , , , ].

A: this compound can act as both a substrate and a product in glycosynthase reactions catalyzed by mutant forms of β-glucosidases, such as the E386G mutant of rice BGlu1. These reactions facilitate the synthesis of longer cello-oligosaccharides, highlighting the potential of this compound as a building block for generating valuable carbohydrate polymers [].

A: Molecular docking simulations have been employed to investigate the binding mode and affinity of this compound to various enzymes, including endoglucanases and β-glucosidases. These studies provide valuable insights into the specific interactions within the active site that govern substrate recognition and catalytic activity [, ].

A: Yes, molecular dynamics simulations have been used to study the dynamic behavior of this compound in aqueous solutions, revealing information about its conformational flexibility, intermolecular interactions with water molecules, and self-diffusion properties []. These simulations contribute to a better understanding of this compound's solution properties and behavior as a substrate for enzymatic reactions.

A: Studies on various cellulolytic enzymes reveal a clear trend of increasing substrate affinity and catalytic efficiency with increasing cello-oligosaccharide chain length. This compound generally exhibits higher binding affinities and faster hydrolysis rates compared to shorter cello-oligosaccharides like cellobiose and cellotriose [, , , ]. This suggests that the presence of additional glucose units provides more points of contact within the enzyme's active site, leading to stronger interactions and enhanced catalytic turnover.

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